molecular formula C6H11ClO3S B2994074 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride CAS No. 1343060-27-4

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride

Cat. No.: B2994074
CAS No.: 1343060-27-4
M. Wt: 198.66
InChI Key: HEPQNPFFXGEMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methoxyethane group, which is further attached to a sulfonyl chloride group . The exact linear structure formula is not provided .

Scientific Research Applications

Catalytic Meta Sulfonation

A novel catalytic process involving (arene)ruthenium(II) complexes allows for the selective meta sulfonation of 2-phenylpyridines using sulfonyl chlorides. This method utilizes the 2-pyridyl group to facilitate a strong para-directing effect, leading to atypical regioselectivity in electrophilic aromatic substitution reactions, offering new pathways for creating sulfone derivatives meta to the chelating group (Saidi et al., 2011).

Synthesis of Aromatic Multisulfonyl Chlorides

Functional aromatic bis(sulfonyl chlorides) and their masked precursors are synthesized through a series of reactions, culminating in the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate and other groups. This synthesis method enables the creation of complex organic molecules, including trisulfonyl chlorides and calixarenes, which serve as key starting materials for further chemical manipulations (Percec et al., 2001).

Oxidative Fragmentations to Sulfinyl Chlorides

A specific group of 1-alkenyl sulfoxides can be transformed into 1-alkenesulfinyl chlorides using SO2Cl2. This process, characterized by spectroscopic methods, highlights a pathway to chemically capture these intermediates as their ester derivatives, illustrating the potential for creating new sulfonyl-based compounds (Schwan et al., 1996).

Nucleophilic Substitutions with Palladium Catalysis

1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective nucleophilic substitution in the presence of Pd(0), yielding derivatives with high synthetic potential. This process demonstrates the versatility of cyclopropyl-based systems in synthetic chemistry, potentially including modifications with sulfonyl chloride derivatives (Stolle et al., 1992).

Solvent Properties of Tetraalkylammonium Sulfonates

Tetraalkylammonium salts of various sulfonic acids are synthesized and characterized for their solvent properties, including their application in chromatography. This research highlights the unique solvent characteristics of sulfonate-based compounds, which could be relevant for studies involving 2-(cyclopropylmethoxy)ethane-1-sulfonyl chloride (Poole et al., 1989).

Safety and Hazards

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

2-(cyclopropylmethoxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c7-11(8,9)4-3-10-5-6-1-2-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPQNPFFXGEMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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